molecular formula C8H14N2O5S B196262 gamma-Glutamylcysteine CAS No. 636-58-8

gamma-Glutamylcysteine

Cat. No. B196262
CAS RN: 636-58-8
M. Wt: 250.27 g/mol
InChI Key: RITKHVBHSGLULN-WHFBIAKZSA-N
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Description

Gamma-Glutamylcysteine (GGC) is a dipeptide containing cysteine and glutamic acid. It is a precursor to glutathione (GSH) and is a cofactor for glutathione peroxidase (GPx) to increase GSH levels .


Synthesis Analysis

GGC is synthesized from L-glutamic acid and L-cysteine in the cytoplasm of virtually all cells in an adenosine triphosphate (ATP) requiring reaction catalyzed by the enzyme glutamate-cysteine ligase (GCL, EC 6.3.2.2; formerly γ-glutamylcysteine synthetase). The production of GGC is the rate-limiting step in glutathione synthesis .


Molecular Structure Analysis

The crystal structure of Gamma-glutamylcysteine synthetase from Escherichia Coli B complexed with Transition-state analogue has been determined . Homology modeling and structural analysis of human glutamate cysteine ligase catalytic subunit (hGCLC) were performed with a software package the Molecular Operating Environment .


Chemical Reactions Analysis

GGC is a precursor to glutathione (GSH) and can replenish depleted GSH levels under oxidative stress conditions, by circumventing the regulation of GSH biosynthesis and providing the limiting substrate .


Physical And Chemical Properties Analysis

GGC is a white, opaque crystal with a molar mass of 250.27 g·mol−1. It has a log P of -1.168, an acidity (pKa) of 2.214, and a basicity (pKb) of 11.783 .

Scientific Research Applications

Role in Glutathione Synthesis and Cellular Protection

Gamma-Glutamylcysteine plays a crucial role in glutathione (GSH) synthesis, essential for cellular protection against oxidative stress. The synthesis involves gamma-glutamylcysteine synthetase, which is regulated by factors like the light subunit and feedback inhibition by GSH. Experimental models using inhibitors like buthionine sulfoximine (BSO) help understand GSH deficiency and its implications on health (Anderson, 1998).

Implications in Human Health and Disease

Gamma-Glutamylcysteine's metabolism is critical for maintaining GSH homeostasis, influencing various health aspects, including aging, Alzheimer's disease, Parkinson's disease, liver disease, and diabetes. Adequate protein nutrition is vital for its metabolism, and substances like N-acetyl-cysteine can act as precursors for GSH synthesis (Wu et al., 2004).

Genetic Aspects and Disease Associations

Mutations in the gamma-glutamylcysteine synthetase gene can lead to conditions like hemolytic anemia and reduced erythrocyte levels of GSH, highlighting the enzyme's genetic significance and its impact on health (Ristoff et al., 2000).

Enzymatic Activity and Regulation

The heavy subunit of gamma-glutamylcysteine synthetase exhibits catalytic activity and feedback inhibition by GSH. Studies on its regulation, involving c-Jun and Nrf factors, shed light on the mechanisms underlying GSH synthesis and its regulation under different physiological conditions (Jeyapaul & Jaiswal, 2000).

Molecular Structure and Drug Development

Understanding gamma-glutamylcysteine synthetase's crystal structure aids in elucidating its catalysis mechanism, which is vital for glutathione homeostasis. This knowledge is pivotal for developing therapeutic agents against various diseases and conditions (Hibi et al., 2004).

Therapeutic Potential and Protective Effects

Gamma-glutamylcysteine ethyl ester, a precursor of GSH, shows promising hepatoprotective effects, suggesting its therapeutic potential in preventing liver injury and oxidative stress-related conditions (Alqahtani & Mahmoud, 2016).

Future Directions

Since the production of cellular GGC in humans slows down with age, as well as during the progression of many chronic diseases, it has been postulated that supplementation with GGC could offer health benefits. Such GGC supplementation may also be of benefit in situations where glutathione has been acutely lowered below optimum, such as following strenuous exercise, during trauma or episodes of poisoning .

properties

IUPAC Name

(2S)-2-amino-5-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O5S/c9-4(7(12)13)1-2-6(11)10-5(3-16)8(14)15/h4-5,16H,1-3,9H2,(H,10,11)(H,12,13)(H,14,15)/t4-,5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITKHVBHSGLULN-WHFBIAKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)NC(CS)C(=O)O)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CC(=O)N[C@@H](CS)C(=O)O)[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90212978
Record name gamma-Glutamylcysteine
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Molecular Weight

250.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Glutamylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

gamma-Glutamylcysteine

CAS RN

636-58-8
Record name γ-L-Glutamyl-L-cysteine
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Record name gamma-Glutamylcysteine
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Record name gamma-Glutamylcysteine
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Record name gamma-Glutamylcysteine
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Record name G-Glu-cys trifluoroacetate
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Record name .GAMMA.-GLUTAMYLCYSTEINE
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Record name gamma-Glutamylcysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001049
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12,400
Citations
T Fukushima, H Iizuka, A Yokota, T Suzuki, C Ohno… - PloS one, 2014 - journals.plos.org
The serum levels of several metabolites are significantly altered in schizophrenia patients. In this study, we performed a targeted analysis of 34 candidate metabolites in schizophrenia …
Number of citations: 91 journals.plos.org
CS Huang, LS Chang, ME Anderson… - Journal of Biological …, 1993 - Elsevier
… gamma-Glutamylcysteine synthetase (rat kidney), which catalyzes the first step of GSH … coli gamma-glutamylcysteine synthetase and purified. The recombinant enzyme and the isolated …
Number of citations: 491 www.sciencedirect.com
OW Griffith, RT Mulcahy - … in enzymology and related areas of …, 1999 - europepmc.org
… The key step in glutathione synthesis, namely the ATP-dependent synthesis of gamma-glutamylcysteine, is the topic of this review. Details are presented on (a) the enzyme's purification …
Number of citations: 349 europepmc.org
S Ray, DN Watkins, NLA Misso… - … & Experimental Allergy, 2002 - Wiley Online Library
… The biosynthesis of GSH is a two-step process in which gamma glutamylcysteine synthetase (γ-GCS) catalyses the initial rate limiting step. Therefore, the expression and activity of this …
Number of citations: 88 onlinelibrary.wiley.com
M Iwanaga, K Mori, T Iida, Y Urata, T Matsuo… - Free Radical Biology …, 1998 - Elsevier
Glioblastoma is one of the most malignant of all neoplasms, and often shows resistance to chemotherapy and radiation therapy. Ionizing radiation activates transcriptional factors, such …
Number of citations: 98 www.sciencedirect.com
GF Seelig, A Meister - Journal of Biological Chemistry, 1984 - Elsevier
gamma-Glutamylcysteine synthetase (isolated from rat kidney) has one sulfhydryl group that reacts with 5,5'-dithiobis-(2-nitrobenzoate). This single exposed sulfhydryl group is not …
Number of citations: 142 www.sciencedirect.com
OW Griffith, A Meister - … of the National Academy of Sciences, 1980 - National Acad Sciences
… gamma-glutamylcysteine is a physiological substrate of the enzyme. The occurrence of gamma-glutamylcysteine … gamma-glutamylcysteine is a good substrate of glutathione reductase. …
Number of citations: 147 www.pnas.org
N Yan, A Meister - Journal of Biological Chemistry, 1990 - Elsevier
… gamma-Glutamylcysteine synthetase catalyzes the first step in … cDNA clones encoding rat kidney gamma-glutamylcysteine … to that of gamma-glutamylcysteine synthetase isolated from …
Number of citations: 216 www.sciencedirect.com
SD Chandler, MH Zarka, SNV Babu, YS Suhas… - Regulatory Toxicology …, 2012 - Elsevier
γ-Glutamylcysteine (GGC) is a relatively unexplored option for the treatment of chronic glutathione depletion related disorders that involve down regulation of GGC synthetase. High …
Number of citations: 16 www.sciencedirect.com
R Sekura, A Meister - Journal of Biological Chemistry, 1977 - Elsevier
… gamma-Glutamylcysteine synthetase was purified from rat liver by an improved method involving … gamma-Glutamylcysteine synthetase dissociates in sodium dodecyl sulfate into two …
Number of citations: 200 www.sciencedirect.com

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